
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 3,4-dimethoxyphenyl group, a hydroxyethyl group, and an oxoimidazolidine carboxamide moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
The primary target of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with the alpha7nAChR affects various biochemical pathways. It has been suggested that the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . This is particularly relevant in the context of Alzheimer’s disease, where beta-amyloid plaques are a major pathological feature.
Pharmacokinetics
It’s worth noting that the compound’s effectiveness in treating neurodegenerative diseases suggests it has sufficient bioavailability to exert its effects in the brain .
Result of Action
The compound has been shown to have neuroprotective effects. It can improve the toxicity of nerve cells and has been found to effectively improve the learning ability and memory ability of experimental animals . These effects suggest that the compound could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, the compound has been studied in the context of acidic environments, where it showed potential as a corrosion inhibitor . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxoimidazolidine carboxamide moiety under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process. Additionally, solvent selection and temperature control are critical factors in optimizing the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The oxoimidazolidine ring can be reduced to form a dihydroimidazolidine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroimidazolidine derivative.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group, used as an intermediate in organic synthesis.
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-21-11-4-3-9(7-12(11)22-2)10(18)8-16-14(20)17-6-5-15-13(17)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCIXRTBPLTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)N2CCNC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
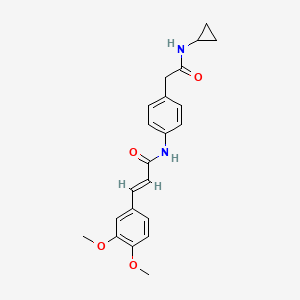
![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)
![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2848616.png)
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)

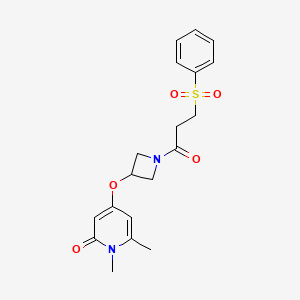
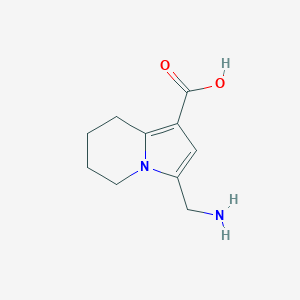
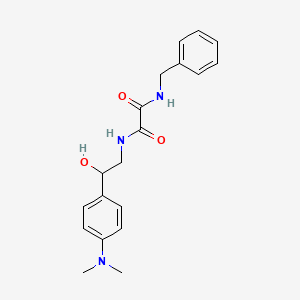
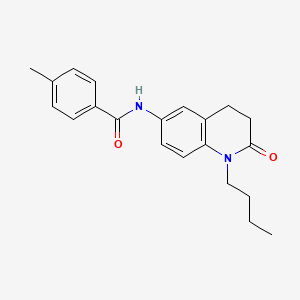
![N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2848628.png)
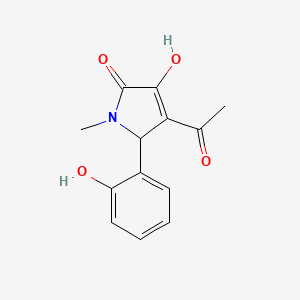
![tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2848630.png)

